molecular formula C16H14ClN5O2S B2502440 N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251569-86-4

N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2502440
CAS No.: 1251569-86-4
M. Wt: 375.83
InChI Key: QOZUOYZXLLKFSP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide (CAS 1251569-86-4) is a synthetic organic compound with a molecular formula of C16H14ClN5O2S and a molecular weight of 375.8 g/mol . This acetamide derivative features a pyrimido[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 5-chloro-2-methoxyphenyl group and a thioether linkage, which are significant for its potential interactions with biological targets. Compounds based on the pyrimidine scaffold are extensively investigated for various therapeutic areas, including as antimicrobial, anti-HIV, and anticancer agents . The structural features of this compound suggest potential value as a tool compound in biological research for studying enzyme inhibition and receptor modulation, particularly given that related thiouracil derivatives have been developed as highly selective, mechanism-based inhibitors for enzymes like myeloperoxidase (MPO) . Its mechanism of action is likely tied to its ability to interact with enzyme active sites or allosteric sites, potentially leading to inhibition of target protein function. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a chemical probe for investigating novel biological pathways. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses, nor for application in humans, cosmetics, or consumer products.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2S/c1-9-18-6-11-15(21-9)19-8-20-16(11)25-7-14(23)22-12-5-10(17)3-4-13(12)24-2/h3-6,8H,7H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZUOYZXLLKFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula: C20_{20}H16_{16}ClN6_{6}O2_{2}S
  • Molecular Weight: 458.9 g/mol
  • CAS Number: 1251569-86-4

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial and potential anticancer effects. Its structure suggests that it may interact with biological systems in multiple ways.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures to this compound demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Effects:
    • Compounds with chloroacetamide moieties have been tested against Gram-positive and Gram-negative bacteria.
    • The presence of halogenated substituents enhances lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity:
    • Similar compounds have shown moderate effectiveness against Candida albicans, indicating potential for further exploration in antifungal applications .

Anticancer Activity

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction.

  • Case Studies:
    • In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). For example, compounds with nitro substitutions displayed IC50_{50} values ranging from 0.85 to 6.75 µM against these cell lines .
    • The activity was notably higher in 2D culture assays compared to 3D models, suggesting that the microenvironment plays a critical role in the efficacy of these compounds .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Substituent Biological Activity Mechanism
Chloro groupEnhanced antibacterialIncreased lipophilicity
Methoxy groupPotential anticancerModulation of apoptosis pathways
Pyrimido groupCytotoxicityInterference with DNA synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Based Cores

Pyrimidine and fused pyrimidine derivatives are widely explored for their biological activities. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Activities References
Target Compound Pyrimido[4,5-d]pyrimidine 5-Chloro-2-methoxyphenyl, 7-methyl High rigidity; potential kinase inhibition -
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) Pyrimidine 3,4-Dimethoxyphenyl, 2-methylpyridyl Anticonvulsant (in silico/in vivo)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Dimethylpyrimidine 4-Methylpyridin-2-yl Crystallized; thioacetamide linkage
  • Target vs. Epirimil: Both share a thioacetamide bridge and pyrimidine-related core. However, the target’s fused bicyclic system may enhance binding affinity compared to Epirimil’s single pyrimidine ring.
  • Target vs. Dimethylpyrimidine Derivative : The latter’s simpler pyrimidine core and methyl substituents suggest lower steric hindrance, possibly favoring solubility over the target’s complex fused system .

Thioacetamide-Containing Derivatives with Diverse Heterocycles

Thioacetamide linkages are critical for sulfur-mediated interactions (e.g., hydrogen bonding, van der Waals forces). Notable analogues include:

Compound Name Core Structure Substituents Purity/Yield References
N-(4-(Cyanomethyl)phenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide (23) Triazino[5,6-b]indole 4-(Cyanomethyl)phenyl >95% purity
Compound 24 (Pyrido-thieno-pyrimidinone derivative) Pyrido-thieno-pyrimidinone Phenylamino, methyl 73% yield
  • Target vs. However, the target’s pyrimido[4,5-d]pyrimidine may offer superior metabolic stability due to reduced electron-richness .
  • Target vs. Pyrido-Thieno-Pyrimidinone (Compound 24): The thieno ring in Compound 24 introduces sulfur atoms at different positions, which could alter redox properties compared to the target’s all-nitrogen fused system .

Impact of Substituents on Bioactivity and Solubility

Substituents critically influence physicochemical and pharmacological profiles:

Substituent Type Example Compounds Effect on Properties References
Chloro/Methoxy Phenyl Target Compound Increased lipophilicity; potential halogen bonding -
Bromo/Phenoxy Phenyl Compounds 25, 27 () Enhanced halogen bonding; reduced solubility
Cyanomethyl Phenyl Compound 23 () Polar group improves solubility
  • The target’s 5-chloro substituent may facilitate halogen bonding with biomolecular targets, while the 2-methoxy group could donate hydrogen bonds, analogous to bromo/phenoxy groups in compounds .

Q & A

Q. What are the optimal synthetic routes for N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the pyrimido[4,5-d]pyrimidin-4-yl core. Key steps include:
  • Thioether linkage formation : Reacting a chlorinated acetamide intermediate with a thiol-containing pyrimidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
  • Functional group protection : Methoxy and chloro substituents on the phenyl ring are introduced via nucleophilic aromatic substitution or Ullmann coupling .
  • Purification : Chromatography (e.g., silica gel column) or recrystallization is used to isolate the final product.
    Critical Parameters : Temperature (typically 80–120°C), solvent polarity (DMF or THF), and reaction time (12–48 hours) significantly impact yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.9–7.5 ppm) and thioether linkages .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and reaction progress using C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 444.87 [M+H]⁺) and fragmentation patterns .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed:
  • Crystallization : Slow evaporation of chloroform/acetone mixtures yields diffraction-quality crystals .
  • Data Collection : Synchrotron or laboratory X-ray sources (λ = 0.710–1.541 Å) collect reflection data.
  • Refinement : SHELX programs refine atomic positions, with R-factors < 0.05 for high-resolution structures .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Methodological Answer :
  • Orthogonal Techniques : Use SC-XRD to resolve ambiguities in proton assignments (e.g., overlapping aromatic signals) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific functional groups via heteronuclear NMR .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
  • Catalyst Screening : Pd/C or CuI improves coupling efficiency in heterocycle formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >85% yield .

Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Substituent Variation : Compare methyl, ethyl, and fluoro groups at the pyrimidine 7-position (Table 1).
  • Assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., IC₅₀ in cancer lines) to quantify effects .

Q. Table 1. SAR Trends for Pyrimidine Substituents

SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
-CH₃0.450.12
-CF₃0.780.08
-F0.320.15

Q. What mechanisms explain its interaction with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates binding to ATP pockets (e.g., VEGFR2; binding energy < -9 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measures real-time affinity (KD = 10–100 nM) .
  • Mutagenesis Studies : Identify critical residues (e.g., Lys868 in kinase domains) via alanine scanning .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Solvent Screening : Test DMSO, PBS, and ethanol across pH 4–8 to identify optimal storage conditions .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition at 40–60°C .

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